molecular formula C11H14BrNO2 B7936213 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide

Cat. No.: B7936213
M. Wt: 272.14 g/mol
InChI Key: LESSHHLLXFMGFL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide is a brominated benzamide derivative featuring a stereospecific (2S)-1-hydroxypropan-2-yl amine substituent. Its molecular formula is C₁₁H₁₄BrNO₂, with a molecular weight of 280.14 g/mol. The compound’s structure combines a bromine atom at the 3-position of the benzamide ring, a methyl group at the 4-position, and a chiral hydroxypropyl side chain. This configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and crystallography studies .

Properties

IUPAC Name

3-bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSHHLLXFMGFL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@@H](C)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 3-Bromo-4-methylbenzoic Acid

The synthesis begins with the preparation of 3-bromo-4-methylbenzoic acid, a critical intermediate. A representative procedure involves lithiation and boronation of 4-methylbenzoic acid derivatives. In a documented protocol, 3-bromo-4-methylbenzoic acid (11.00 g, 51.2 mmol) was dissolved in anhydrous tetrahydrofuran (THF) under argon and cooled to −78°C. Dropwise addition of n-butyllithium (1.6 M in hexane, 60.7 mL, 97.0 mmol) followed by boron trifluoride etherate (B(OMe)₃, 17.7 mL, 159.0 mmol) yielded the boronic acid derivative after purification via silica column chromatography (hexane/EtOAc gradient), achieving a 33% yield.

Table 1: Reaction Conditions for 3-Bromo-4-methylbenzoic Acid Synthesis

ParameterValue
Temperature−78°C → room temperature
SolventAnhydrous THF
Reagentsn-BuLi, B(OMe)₃
PurificationSilica column chromatography
Yield33%

Amide Bond Formation with (2S)-1-hydroxypropan-2-amine

The second stage involves coupling 3-bromo-4-methylbenzoic acid with (2S)-1-hydroxypropan-2-amine. This reaction typically employs carbodiimide-based coupling agents such as HBTU or HOBt in the presence of N-methylmorpholine (NMM). For instance, activation of the carboxylic acid with HBTU (5 equiv) and HOBt (5 equiv) in dimethylformamide (DMF) facilitates amide bond formation with the chiral amine. Steric and electronic effects from the bromine and methyl substituents necessitate prolonged reaction times (12–24 hours) to achieve >90% conversion.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors are employed to mitigate exothermic risks during bromination and improve mixing efficiency. A patented method describes the use of automated systems to regulate reagent addition and temperature gradients, achieving a 40% reduction in reaction time compared to batch processes.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous flow
Temperature ControlManual coolingAutomated jacketed systems
Yield33–40%45–50%
PurificationColumn chromatographyCrystallization

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, whereas THF favors boronation steps. A study comparing DMF, THF, and dichloromethane (DCM) revealed that DMF achieved the highest conversion rate (92%) at 25°C, while THF required −20°C to prevent side reactions.

Stereochemical Control

The (2S)-configuration of the hydroxypropan-2-yl group is preserved using chiral auxiliaries or enantioselective catalysis. Crystallization with L-tartaric acid derivatives enriches enantiomeric excess (ee) to >98%, as confirmed by chiral HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of the final product (400 MHz, acetone-d₆) reveals characteristic peaks: δ 12.10 (br s, 1H, COOH), 8.16 (s, 1H, aromatic), 7.11 (d, J = 7.9 Hz, 1H, aromatic), and 2.42 (s, 3H, CH₃). The hydroxypropan-2-yl moiety resonates at δ 4.21–3.98 (m, 2H, CH₂OH) and 1.32 (d, J = 6.3 Hz, 3H, CH₃).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 8.7 minutes.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Traditional batch methods yield 33–40%, while flow reactors improve this to 45–50% . The use of microwave-assisted synthesis has been explored but shows limited advantage due to thermal decomposition risks.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropan-2-yl group may play a role in hydrogen bonding, while the bromine atom may participate in halogen bonding or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Substituents (Benzamide Ring) Chiral Side Chain Key Properties/Applications References
3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide C₁₁H₁₄BrNO₂ 3-Br, 4-CH₃ (2S)-1-hydroxypropan-2-yl High solubility in polar solvents; potential PLD inhibition
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Br 2-nitrophenyl Crystallographic studies; asymmetric unit with two molecules
4-Bromo-N-{(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-2-propanyl}benzamide C₂₅H₂₇BrFN₅O₂ 4-Br (2S)-1-[spiro-fluorophenyl-triazaspiro] Phospholipase D1/2 (PLD1/2) inhibition; complex pharmacokinetics
2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide C₁₀H₁₃NO₃ 2-OH (2S)-1-hydroxypropan-2-yl Lower logP (1.2) vs. brominated analogues; high purity (95%)
3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide C₁₄H₁₂BrNO₂ 3-Br, 4-OH 2-methylphenyl High logP (4.1); limited solubility
Key Observations :
  • Bromine Position: The 3-bromo substitution in the target compound contrasts with 4-bromo analogues (e.g., and ), which exhibit distinct steric and electronic effects. For example, 4-bromo derivatives like 4-Bromo-N-(2-nitrophenyl)benzamide show planar crystallographic arrangements due to nitro group interactions, whereas the 3-bromo target compound may adopt non-planar conformations .
  • Chiral Side Chains : The (2S)-1-hydroxypropan-2-yl group enhances solubility in polar solvents compared to bulkier side chains (e.g., spiro-fluorophenyl systems in ). This feature is critical for bioavailability in drug design .
  • Hydroxy vs. Methyl/Methoxy Groups : The 4-methyl group in the target compound reduces polarity relative to 4-hydroxy or 4-methoxy analogues (e.g., ), increasing logP and membrane permeability .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Comparison
Compound logP PSA (Ų) Solubility (mg/mL) Biological Target Yield (Synthesis)
Target Compound 2.8 52.8 12.5 (DMSO) PLD1/2 (in silico) N/A
4-Bromo-N-(2-nitrophenyl)benzamide 3.5 96.2 0.8 (DMSO) Crystallographic model 85%
4-Bromo-N-{(2S)-1-[spiro-fluorophenyl...} 4.1 78.3 0.2 (Water) PLD1/2 (IC₅₀ = 50 nM) 65%
2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide 1.2 66.7 25.0 (Water) None reported 95%
Key Findings :
  • Solubility : The target compound’s DMSO solubility (12.5 mg/mL) exceeds that of spiro-fluorophenyl analogues (0.2 mg/mL in water), likely due to reduced hydrophobic surface area .
  • Bioactivity : While the spiro-fluorophenyl analogue () shows potent PLD inhibition (IC₅₀ = 50 nM), the target compound’s 4-methyl group may reduce target affinity but improve metabolic stability .
  • Synthesis Efficiency : 2-hydroxy analogues () achieve higher yields (95%) due to simpler side chains, whereas spiro systems () require multi-step synthesis (65% yield) .

Crystallographic and Computational Insights

  • The target compound’s (2S)-hydroxypropyl side chain may induce chirality-driven crystal packing, contrasting with nitro-phenyl derivatives (), which form dimeric asymmetric units .

Biological Activity

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrNO₂
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 1568249-14-8

The compound features a bromine atom and a hydroxypropan-2-yl group, which are crucial for its biological interactions. The presence of halogens typically enhances binding affinity to biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Activity : There is evidence supporting its efficacy against certain microbial strains, suggesting its utility in treating infections.

The mechanisms through which this compound exerts its biological effects include:

  • Protein-Ligand Interactions : The hydroxy group may facilitate hydrogen bonding with target proteins, enhancing binding stability.
  • Modulation of Signaling Pathways : Initial findings indicate that the compound may influence pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibition of specific kinases
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial EffectsEffective against multiple bacterial strains

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests potential as a therapeutic agent in oncology.

Case Study: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit a specific kinase involved in cancer progression. The results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via amide coupling between 3-bromo-4-methylbenzoic acid derivatives and (2S)-1-aminopropan-2-ol. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCl) and maintaining stereochemical integrity of the (2S)-hydroxypropan-2-amine moiety. Reaction optimization involves temperature control (0–25°C), solvent selection (e.g., DMF or THF), and monitoring by TLC or HPLC to suppress racemization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the critical spectral markers?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure and stereochemistry. Key markers include:

  • ¹H NMR : A singlet for the brominated aromatic proton (~δ7.3–7.8 ppm), a multiplet for the chiral hydroxypropan-2-yl group (δ3.3–4.3 ppm), and a singlet for the methyl group on the benzamide (δ2.3–2.5 ppm).
  • ¹³C NMR : Carbonyl resonance at ~δ167–170 ppm and distinct signals for the brominated aromatic carbons (~δ120–135 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]⁺ peaks expected at ~299–301 Da (isotopic pattern due to bromine) .

Q. How is purity assessed, and what chromatographic methods are recommended?

  • Answer : Reverse-phase HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) is standard. Purity >95% is typically required for biological assays. LCMS dual detection (UV at 254 nm and MS) ensures both purity and mass verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from diastereomeric impurities or solvent effects?

  • Answer : Contradictions may stem from residual solvents (e.g., DMSO-d₅) or rotameric equilibria. Strategies include:

  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Variable-temperature NMR to suppress dynamic effects.
  • Comparison with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Answer : SAR studies focus on:

  • Bromine substitution : Replacing bromine with other halogens (e.g., Cl, I) to modulate electronic effects.
  • Stereochemical variations : Synthesizing (2R)-isomers to assess enantiomer-specific bioactivity.
  • Hydroxy group modification : Acetylation or methylation to evaluate solubility and target binding. Biological assays (e.g., enzyme inhibition) are paired with molecular docking to correlate structural changes with activity .

Q. What crystallization conditions are optimal for obtaining polymorphic forms, and how do they affect physicochemical properties?

  • Answer : Polymorph screening involves solvent/antisolvent systems (e.g., ethanol/water) under controlled cooling rates. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify polymorphs. For example, slow evaporation in ethyl acetate may yield a stable Form I (melting point ~150°C), while rapid cooling in acetone produces metastable Form II with higher solubility .

Q. How can researchers mitigate low yields in large-scale synthesis due to steric hindrance or side reactions?

  • Answer : Strategies include:

  • Protecting group chemistry : Temporarily blocking the hydroxyl group during amide coupling.
  • Microwave-assisted synthesis : Reducing reaction time and improving efficiency.
  • Flow chemistry : Enhancing heat/mass transfer for exothermic steps. Yield improvements from 40% to >70% have been reported using these methods .

Methodological Considerations

Q. What computational tools are recommended for predicting metabolic stability or toxicity?

  • Answer : Tools like SwissADME predict logP (hydrophobicity) and CYP450 interactions. Toxicity risks (e.g., mutagenicity) are assessed via Derek Nexus or ProTox-II. These models guide structural modifications to improve drug-likeness .

Q. How are stability studies designed under ICH guidelines for this compound?

  • Answer : Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation pathways. HPLC monitors hydrolytic degradation (amide bond cleavage), while LCMS identifies degradants. Lyophilization or formulation with cyclodextrins enhances stability in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.